Degarelix Degarelix Degarelix is a polypeptide.
Degarelix is used for the treatment of advanced prostate cancer. Degarelix is a synthetic peptide derivative drug which binds to gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland and blocks interaction with GnRH. This antagonism reduces luteinising hormone (LH) and follicle-stimulating hormone (FSH) which ultimately causes testosterone suppression. Reduction in testosterone is important in treating men with advanced prostate cancer. Chemically, it is a synthetic linear decapeptide amide with seven unnatural amino acids, five of which are D-amino acids. FDA approved on December 24, 2008.
Degarelix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of degarelix is as a Gonadotropin Releasing Hormone Receptor Antagonist. The physiologic effect of degarelix is by means of Decreased GnRH Secretion.
Degarelix is a parenterally administered, gonadotropin releasing hormone (GnRH) antagonist that effectively blocks androgen production and is used to treat advanced prostate cancer. Degarelix therapy is associated with serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.
Degarelix is a long-acting, synthetic peptide with gonadotrophin-releasing hormone (GnRH) antagonistic properties. Degarelix targets and blocks GnRH receptors located on the surfaces of gonadotroph cells in the anterior pituitary, thereby reducing secretion of luteinizing hormone (LH) by pituitary gonadotroph cells and so decreasing testosterone production by interstitial (Leydig) cells in the testes.
See also: Degarelix Acetate (has salt form).
Brand Name: Vulcanchem
CAS No.: 214766-78-6
VCID: VC0003873
InChI: InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Molecular Formula: C82H103ClN18O16
Molecular Weight: 1632.3 g/mol

Degarelix

CAS No.: 214766-78-6

Cat. No.: VC0003873

Molecular Formula: C82H103ClN18O16

Molecular Weight: 1632.3 g/mol

* For research use only. Not for human or veterinary use.

Degarelix - 214766-78-6

CAS No. 214766-78-6
Molecular Formula C82H103ClN18O16
Molecular Weight 1632.3 g/mol
IUPAC Name (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Standard InChI InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
Standard InChI Key MEUCPCLKGZSHTA-XYAYPHGZSA-N
Isomeric SMILES C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Pharmacological Profile and Mechanism of Action

Chemical Structure and Target Engagement

Degarelix is a synthetic linear decapeptide amide incorporating seven unnatural amino acids, five of which are D-amino acids. This structural configuration enhances metabolic stability and receptor-binding affinity compared to endogenous GnRH . The compound competitively binds to GnRH receptors in the anterior pituitary gland, preventing endogenous GnRH from initiating downstream signaling cascades . By blocking receptor activation, degarelix acutely suppresses LH and FSH secretion, leading to a rapid decline in testosterone levels—a critical therapeutic effect in hormone-sensitive prostate cancer .

Pharmacokinetics and Metabolism

Following subcutaneous administration, degarelix forms a depot at the injection site, with peak plasma concentrations (330 ng/mL) achieved within six hours . The drug exhibits a central volume of distribution of 8.88–11.4 L and a peripheral volume of 40.9 L, with 90% binding to plasma proteins . Degarelix undergoes peptide hydrolysis in the hepatobiliary system, with 70–80% excreted fecally and 20–30% renally eliminated unchanged . Its terminal half-life ranges from 41.5 to 70.2 days, contributing to sustained receptor suppression .

Clinical Efficacy in Prostate Cancer Management

Prostate-Specific Antigen Response

Rapid prostate-specific antigen (PSA) decline is a hallmark of degarelix therapy. Median PSA levels at 14 and 28 days were significantly lower with degarelix compared to leuprolide (P < 0.001) . This early biochemical response correlates with the immediate testosterone suppression observed with GnRH antagonism, potentially offering clinical advantages in metastatic disease management.

EndpointDegarelix (%)Leuprolide (%)Hazard Ratio (95% CI)P Value
Primary MACE (death, MI, stroke)5.54.11.28 (0.59–2.79)0.53
Cardiovascular death, nonfatal MI3.32.61.20 (0.45–3.23)0.71
Myocardial infarction1.81.11.59 (0.38–6.67)0.52

Table 1: Cardiovascular outcomes in the PRONOUNCE trial .

Cardiovascular Risk Interpretation

Comparative Analysis with Leuprolide

Testosterone Suppression Kinetics

Degarelix's receptor antagonism avoids the testosterone surge characteristic of GnRH agonists like leuprolide. In head-to-head trials, 95.5–96.1% of degarelix patients achieved castration-level testosterone within three days versus 0% with leuprolide . This rapid suppression may benefit patients with symptomatic metastases or spinal cord compression risk.

Adverse Event Profiles

Injection site reactions occur more frequently with degarelix (60.4% vs. 26.8%), attributed to its subcutaneous administration . Conversely, leuprolide demonstrates higher rates of urinary tract infections (9% vs. 3%) and arthralgia (9% vs. 4%), potentially related to differential endocrine effects . Severe adverse events occur comparably (21.5% vs. 20.4%) .

Therapeutic Applications and Clinical Considerations

Indications and Dosing Regimens

Degarelix is indicated for advanced hormone-sensitive prostate cancer, typically administered as a 240 mg subcutaneous loading dose followed by 80 mg maintenance injections every 28 days . This regimen maintains testosterone suppression in 93.6% of patients at one year .

Future Directions and Research Implications

Long-Term Cardiovascular Surveillance

While PRONOUNCE found no short-term cardiovascular safety differences, extended follow-up studies are needed to evaluate late cardiovascular effects beyond 12 months. Subgroup analyses by baseline cardiac risk factors could refine patient selection criteria.

Combination Therapies and Sequencing

Ongoing investigations explore degarelix's role in combination with novel androgen receptor pathway inhibitors (e.g., enzalutamide, abiraterone). Preliminary data suggest synergistic effects when used before radiotherapy or prostatectomy to optimize cytoreduction.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator